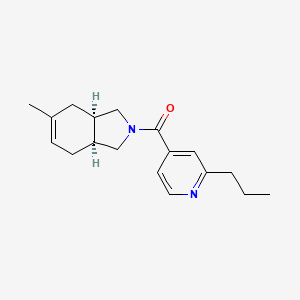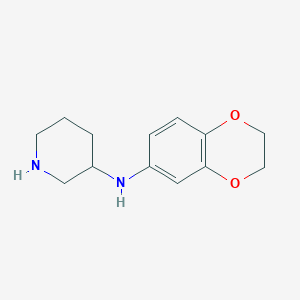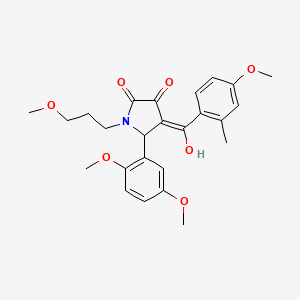![molecular formula C17H17F3N4O3S B5398188 N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide is a compound of interest due to its structural complexity and potential biological activity. The presence of both morpholine and trifluoromethyl groups attached to aromatic systems suggests a possibility for diverse chemical interactions and biological relevance.
Synthesis Analysis
The synthesis of similar morpholine-containing acetamides involves multiple steps, including the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and subsequently, thioacetamides. These processes typically employ conditions such as the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) for the synthesis of target compounds (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, providing detailed information about the functional groups and the overall molecular framework (Gul et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including antimicrobial activities. Their ability to act against different microbial species suggests the presence of reactive functional groups that can interact with biological targets. The specific chemical reactions would depend on the functional groups present in the molecule and their reactivity under different conditions (Gul et al., 2017).
properties
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S/c18-17(19,20)11-1-2-13(24-5-7-27-8-6-24)12(9-11)22-15(26)10-28-16-21-4-3-14(25)23-16/h1-4,9H,5-8,10H2,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZWGFZODCICAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CSC3=NC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5398108.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5398112.png)

![(2S*,4S*,5R*)-1,2-dimethyl-4-({methyl[(3-methylpyridin-2-yl)methyl]amino}carbonyl)-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5398121.png)

![1,3-benzothiazol-2-yl[(4-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B5398138.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5398145.png)


![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5398169.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)